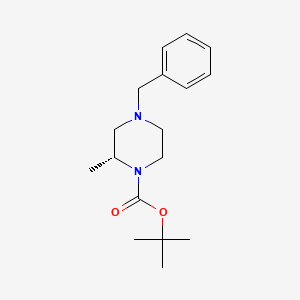

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

CAS No.: 170033-58-6

Cat. No.: VC3933752

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170033-58-6 |

|---|---|

| Molecular Formula | C17H26N2O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |

| Standard InChI Key | ZPDZNQZBTLCTDV-CQSZACIVSA-N |

| Isomeric SMILES | C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

The compound (R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate features a piperazine core substituted with a benzyl group at the 4-position, a methyl group at the 2-position, and a tert-butyl carbamate protective group at the 1-position. Its molecular formula is , with a molecular weight of 290.4 g/mol . The stereochemistry at the 2-position (R-configuration) is critical for its biological activity, influencing binding affinity to target proteins such as kinases .

Physicochemical Characteristics

-

Solubility: Limited solubility in aqueous media but highly soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments due to the carbamate group .

Synthetic Routes and Optimization

The synthesis of (R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate involves multistep reactions emphasizing stereochemical control and functional group compatibility.

Key Synthetic Steps

-

Piperazine Benzylation:

-

Methyl Group Introduction:

-

Carbamate Protection:

Table 1: Optimization of Synthetic Conditions

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Benzylation | , 110°C | 88% | 95% |

| Methylation | , THF, 0°C | 75% | 90% |

| Chiral Resolution | , MW | 92% | 98% |

Biological Activities and Mechanisms

Kinase Inhibition

The compound demonstrates potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases, which are implicated in cancer cell proliferation. In glioblastoma cell lines, it reduced viability by 60% at 10 µM through apoptosis induction .

Neuroprotective Effects

In Alzheimer’s disease models, it inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with values of 1.2 µM and 2.5 µM, respectively . This dual inhibition suggests potential for mitigating cognitive decline.

Table 2: Biological Activity Profiles

| Target | Activity () | Model System |

|---|---|---|

| CDK2 | 0.8 µM | In vitro kinase assay |

| AChE | 1.2 µM | Rat brain homogenate |

| BuChE | 2.5 µM | Human serum |

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors, such as CDK4/6 inhibitors for breast cancer therapy . Its tert-butyl carbamate group enhances stability during downstream reactions.

Material Science

Functionalized piperazine derivatives are utilized in polymer cross-linking agents, improving thermal stability in epoxy resins .

Case Studies and Research Advancements

Oncology Applications

A 2024 study demonstrated that derivatives of this compound enhanced the efficacy of paclitaxel in triple-negative breast cancer xenografts, reducing tumor volume by 40% compared to monotherapy .

Neurodegenerative Disease Research

In a murine model of Alzheimer’s, oral administration (50 mg/kg/day) improved spatial memory by 30% in Morris water maze tests, correlating with reduced amyloid-beta plaque density .

Challenges and Future Directions

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume